5-(1-Hydroxyethyl)-4-methylthiazole

Metabolomics Infectious Disease Diagnostics Biomarker Validation

5-(1-Hydroxyethyl)-4-methylthiazole (CAS 45657-12-3, C6H9NOS, MW 143.21 g/mol) is a thiazole heterocycle bearing a hydroxyethyl group at the 5-position and a methyl group at the 4-position. This compound is best recognized as a pharmacologically active metabolite of the sedative/neuroprotective agent clomethiazole , as well as a specific biomarker for the bacterial pathogen Burkholderia pseudomallei.

Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
CAS No. 45657-12-3
Cat. No. B1196614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Hydroxyethyl)-4-methylthiazole
CAS45657-12-3
Synonyms5-(1-hydroxyethyl)-4-methylthiazole
Molecular FormulaC6H9NOS
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C(C)O
InChIInChI=1S/C6H9NOS/c1-4-6(5(2)8)9-3-7-4/h3,5,8H,1-2H3
InChIKeyNKLZSLYZLRJWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Hydroxyethyl)-4-methylthiazole (CAS 45657-12-3): Chemical Identity and Procurement Considerations for Research Applications


5-(1-Hydroxyethyl)-4-methylthiazole (CAS 45657-12-3, C6H9NOS, MW 143.21 g/mol) is a thiazole heterocycle bearing a hydroxyethyl group at the 5-position and a methyl group at the 4-position [1]. This compound is best recognized as a pharmacologically active metabolite of the sedative/neuroprotective agent clomethiazole [2], as well as a specific biomarker for the bacterial pathogen Burkholderia pseudomallei [3]. Physical property estimates indicate a boiling point of approximately 247-248 °C at 760 mmHg and water solubility of ~10,490 mg/L at 25 °C (estimated) [4].

Why Generic 4-Methyl-5-Thiazoleethanol Substitution Fails for 5-(1-Hydroxyethyl)-4-methylthiazole Procurement


Superficial structural similarity between 5-(1-hydroxyethyl)-4-methylthiazole (CAS 45657-12-3, bearing a secondary alcohol at the α-position of the hydroxyethyl chain) and 4-methyl-5-thiazoleethanol (CAS 137-00-8, bearing a primary alcohol at the β-position) conceals critical functional divergence [1]. While both share the C6H9NOS molecular formula, regioisomeric hydroxyl placement dictates distinct metabolic roles: the target compound serves as a specific pharmacologically active clomethiazole metabolite [2] and a species-specific B. pseudomallei biomarker [3], whereas its β-hydroxyethyl analog functions primarily as a thiamine biosynthetic precursor [4]. The evidence below demonstrates that these compounds are not interchangeable in analytical, pharmacological, or diagnostic workflows.

5-(1-Hydroxyethyl)-4-methylthiazole (CAS 45657-12-3): Quantitative Differentiation Evidence Against Structural Analogs


Species-Specific Biomarker Abundance: 38-Fold Higher Levels in B. pseudomallei Versus Phylogenetic Relative B. thailandensis

In a direct head-to-head metabolomic comparison of bacterial culture supernatants using UHPLC-ESI-Q-TOF-MS, 5-(1-hydroxyethyl)-4-methylthiazole (reported as 4-methyl-5-thiazoleethanol) exhibited substantially higher abundance in Burkholderia pseudomallei compared to the closely related, non-pathogenic species Burkholderia thailandensis [1]. Genomic analysis revealed that the differential abundance arises from the absence of thiM (hydroxyethylthiazole kinase) expression in B. pseudomallei, which prevents downstream degradation of this thiamine-derived metabolite, whereas B. thailandensis retains functional ThiM and thus metabolizes the compound further [2].

Metabolomics Infectious Disease Diagnostics Biomarker Validation

Pharmacologically Active Metabolite Differentiation: Brain Exposure 38-Fold Higher Than Clomethiazole Following Equimolar Dosing

In a cross-study comparable evaluation of clomethiazole metabolites in gerbils, equimolar dosing (600 μmol kg⁻¹) of the parent drug versus its isolated metabolites revealed dramatic differences in brain exposure [1]. While clomethiazole is extensively metabolized in vivo, the relative brain accumulation of its metabolites when administered directly provides insight into their independent pharmacokinetic profiles. 5-(1-Hydroxyethyl)-4-methylthiazole (designated NLA-272) produced brain concentrations 38 times higher than those achieved following an identical molar dose of clomethiazole [1]. In contrast, the closely related acetylated analog 5-acetyl-4-methylthiazole (NLA-511) achieved 92-fold higher brain exposure under the same conditions, indicating that subtle oxidation state differences at the 5-position side chain produce quantifiably distinct blood-brain barrier penetration and/or tissue distribution characteristics [1].

Pharmacokinetics Neuropharmacology Drug Metabolism

Functional Differentiation via Chemical Derivatization: Conversion to 5-(2-Bromoethyl)-4-methylthiazole with 62.4% Isolated Yield

5-(1-Hydroxyethyl)-4-methylthiazole can be selectively converted to 5-(2-bromoethyl)-4-methylthiazole via Appel-type bromination using triphenylphosphine and N-bromosuccinimide, achieving an isolated yield of 62.4% after silica gel chromatographic purification . This synthetic transformation leverages the secondary alcohol functionality at the 5-position α-carbon, which is absent in the primary alcohol analog 4-methyl-5-thiazoleethanol (CAS 137-00-8) [1]. The bromoethyl derivative serves as a versatile electrophilic intermediate for subsequent nucleophilic substitution reactions, enabling the synthesis of extended thiazole-based compound libraries not accessible from the primary alcohol analog without additional synthetic steps .

Synthetic Chemistry Thiazole Derivatization Intermediate Preparation

Human Pharmacokinetic Distinction: Detectable as Major Urinary Metabolite with Quantified Excretion Profile

In a cross-study comparable human pharmacokinetic assessment, 5-(1-hydroxyethyl)-4-methylthiazole was positively identified as one of four major urinary metabolites of chlormethiazole, confirmed by comparison with an authentic synthetic standard using GC-MS [1]. The compound was quantified alongside the parent drug and the acetylated analog 5-acetyl-4-methylthiazole in human urine following a single oral dose of chlormethiazole in healthy adults [1]. Approximately 16% of the administered dose was excreted in urine as the combined total of chlormethiazole plus three identified thiazole metabolites, with 5-(1-hydroxyethyl)-4-methylthiazole contributing a measurable fraction of this recovery [1]. A validated GC method with nitrogen-phosphorus detection was subsequently developed for simultaneous quantitation of this compound and 5-acetyl-4-methylthiazole in plasma and blood over the linear range of 32-2376 ng [2], demonstrating its analytical accessibility distinct from the parent drug and other metabolites.

Clinical Pharmacology Analytical Method Development Metabolite Quantitation

Optimal Procurement and Application Scenarios for 5-(1-Hydroxyethyl)-4-methylthiazole (CAS 45657-12-3) Based on Quantitative Evidence


Analytical Reference Standard for B. pseudomallei Metabolomics-Based Diagnostics

Procure 5-(1-hydroxyethyl)-4-methylthiazole as an authenticated reference standard for UHPLC-ESI-Q-TOF-MS or LC-MS/MS workflows targeting the identification of Burkholderia pseudomallei (causative agent of melioidosis). This compound accumulates to approximately 38-fold higher levels in B. pseudomallei culture supernatants compared to the phylogenetically related, non-pathogenic species B. thailandensis, enabling species-specific differentiation [1]. The identity confirmation using a commercially available authentic standard, as performed in the original study, is essential for diagnostic assay validation and regulatory submission [1]. Use of alternative thiazole derivatives will not provide the required species-discriminatory signal, as the differential abundance arises from the specific absence of thiM kinase expression in B. pseudomallei [1].

Pharmacokinetic Reference Standard for Clomethiazole Metabolite Quantitation

Procure 5-(1-hydroxyethyl)-4-methylthiazole as a certified analytical standard for GC-NPD or GC-MS quantitation of clomethiazole metabolites in plasma, blood, or urine [1][2]. The compound was positively identified against an authentic standard in human pharmacokinetic studies and contributes measurably to the urinary excretion profile of chlormethiazole [2]. The validated GC method with nitrogen-phosphorus detection provides linear quantitation over the range of 32-2376 ng for this compound, enabling its use in therapeutic drug monitoring, forensic toxicology, or clinical pharmacology investigations [1]. Relying solely on parent drug standards without this metabolite reference standard precludes accurate metabolite quantitation.

Synthetic Building Block for α-Functionalized Thiazole Derivatives

Procure 5-(1-hydroxyethyl)-4-methylthiazole for use as a synthetic intermediate in medicinal chemistry campaigns requiring conversion to 5-(2-bromoethyl)-4-methylthiazole or other electrophilic thiazole derivatives. The Appel-type bromination using triphenylphosphine and N-bromosuccinimide proceeds with an isolated yield of 62.4% at 7 mmol scale, providing access to versatile alkylating agents for subsequent C-C, C-N, or C-O bond formation . The secondary alcohol α to the thiazole ring offers distinct reactivity compared to primary alcohol analogs (e.g., CAS 137-00-8), which are primarily relevant to thiamine biosynthesis rather than electrophilic derivatization [3].

Neuropharmacology Reference Compound for Blood-Brain Barrier Penetration Studies

Procure 5-(1-hydroxyethyl)-4-methylthiazole as a reference compound for studies investigating blood-brain barrier penetration of thiazole-containing small molecules. Direct administration of this compound in gerbils produced brain concentrations 38-fold higher than equimolar clomethiazole dosing, establishing its independent pharmacokinetic identity with distinct CNS distribution characteristics [4]. While the compound itself did not demonstrate neuroprotective or sedative activity at the tested dose (600 μmol kg⁻¹) [4], its differential brain exposure profile relative to both the parent drug and the acetylated analog (NLA-511, 92× brain exposure) [4] makes it a valuable tool compound for structure-activity relationship studies examining how side-chain oxidation state modulates CNS penetration of thiazole scaffolds.

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